molecular formula C5H9FO2S B2719692 (1-Methylcyclopropyl)methanesulfonyl fluoride CAS No. 2137896-61-6

(1-Methylcyclopropyl)methanesulfonyl fluoride

Cat. No.: B2719692
CAS No.: 2137896-61-6
M. Wt: 152.18
InChI Key: LQNNKIZQFLCUKJ-UHFFFAOYSA-N
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Description

(1-Methylcyclopropyl)methanesulfonyl fluoride is a chemical compound with the molecular formula C5H9FO2S. It is known for its unique structure, which includes a cyclopropyl ring substituted with a methyl group and a methanesulfonyl fluoride group. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylcyclopropyl)methanesulfonyl fluoride typically involves the reaction of cyclopropylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(1-Methylcyclopropyl)methanesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions with this compound include sulfonamides, sulfonic acids, and various substituted derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

(1-Methylcyclopropyl)methanesulfonyl fluoride is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis for the preparation of sulfonamide derivatives.

    Biology: In the study of enzyme inhibition and protein modification due to its ability to react with amino acid residues.

    Medicine: As a potential therapeutic agent in the development of drugs targeting specific enzymes and proteins.

    Industry: In the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of (1-Methylcyclopropyl)methanesulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition or modification. This reactivity is exploited in the design of enzyme inhibitors and probes for studying protein function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-Methylcyclopropyl)methanesulfonyl fluoride include:

Uniqueness

This compound is unique due to its combination of a cyclopropyl ring and a sulfonyl fluoride group. This structure imparts specific reactivity and stability, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(1-methylcyclopropyl)methanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2S/c1-5(2-3-5)4-9(6,7)8/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNNKIZQFLCUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137896-61-6
Record name (1-methylcyclopropyl)methanesulfonyl fluoride
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